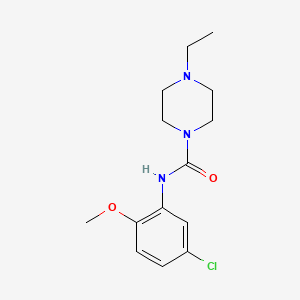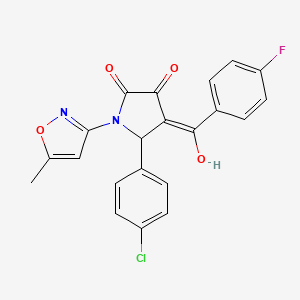![molecular formula C19H18N4O B5265616 N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5265616.png)
N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as MEQ or MEQ-6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEQ-6 belongs to a class of compounds called pyrrolopyridines, which have been shown to possess a wide range of pharmacological activities.
Mécanisme D'action
N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine-6 exerts its pharmacological effects by binding to specific proteins in the body, such as kinases and enzymes. It has been shown to inhibit the activity of certain kinases, which play a crucial role in the development and progression of cancer. This compound-6 also inhibits the activity of enzymes involved in the replication of viruses and bacteria, making it a promising candidate for the development of antiviral and antibacterial agents.
Biochemical and physiological effects:
This compound-6 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the replication of viruses and bacteria, and reduce inflammation in the body. This compound-6 has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine-6 has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, making it cost-effective. It is also stable in a wide range of conditions, making it easy to handle and store. However, the synthesis of this compound-6 is a challenging process that requires expertise in organic chemistry. This compound-6 also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine-6. One area of interest is the development of this compound-6 as a potential therapeutic agent for the treatment of cancer. This compound-6 has been shown to possess potent antitumor activity, and further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is the development of this compound-6 as a potential treatment for neurodegenerative diseases. This compound-6 has been shown to possess neuroprotective properties, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, the development of this compound-6 as a potential antiviral and antibacterial agent is an area of interest, given its potent activity against these pathogens.
Méthodes De Synthèse
N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine-6 can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-chloroquinoline, which is then reacted with 2-methoxyethylamine to form 4-(2-methoxyethylamino)quinoline. This intermediate is then subjected to a series of reactions to yield this compound-6. The synthesis of this compound-6 is a challenging process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine-6 has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antitumor, antiviral, and antibacterial activities. This compound-6 has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-24-11-10-21-18-12-16(15-7-9-22-19(15)23-18)13-6-8-20-17-5-3-2-4-14(13)17/h2-9,12H,10-11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYSNXVTPOVHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(C=CN2)C(=C1)C3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5265533.png)






![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-methyl-1H-tetrazol-1-yl)acetamide](/img/structure/B5265596.png)
![3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265601.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5265605.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265609.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5265620.png)

![N,N,4-trimethyl-3-(2-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5265626.png)
